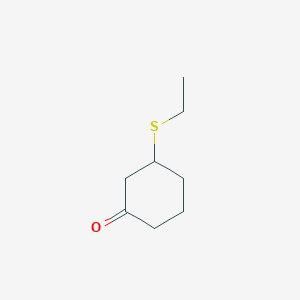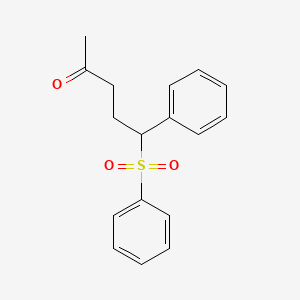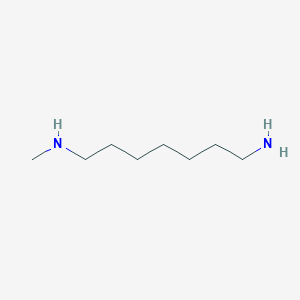![molecular formula C18H16O2S2 B14514376 Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate CAS No. 62716-05-6](/img/structure/B14514376.png)
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Méthodes De Préparation
The synthesis of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide.
Attachment of Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, often using thiourea as a dihydrosulfide surrogate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzothiophene core is known for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its potential as a kinase inhibitor and its role in modulating various biological pathways.
Mécanisme D'action
The mechanism of action of Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to their active sites, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-{[(1-benzothiophen-2-yl)sulfanyl]methyl}benzoate can be compared with other benzothiophene derivatives:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Employed as an antispasmodic.
Dorzolamide: Utilized in the treatment of glaucoma.
These compounds share the benzothiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Propriétés
Numéro CAS |
62716-05-6 |
|---|---|
Formule moléculaire |
C18H16O2S2 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
ethyl 2-(1-benzothiophen-2-ylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C18H16O2S2/c1-2-20-18(19)15-9-5-3-8-14(15)12-21-17-11-13-7-4-6-10-16(13)22-17/h3-11H,2,12H2,1H3 |
Clé InChI |
CEQGYHRLVZGNHP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1CSC2=CC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![Methyl 2-[3-(4-fluorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14514308.png)



![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)


![4-{2-[4-(Hexyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514380.png)
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}pyrimidine](/img/structure/B14514383.png)




